An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(aminomethyl)nicotinate Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(aminomethyl)nicotinate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 5-(aminomethyl)nicotinate hydrochloride. This compound, a derivative of nicotinic acid, represents a versatile building block in medicinal chemistry. Its structure, featuring a pyridine core with strategically placed aminomethyl and methyl ester functional groups, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.
This document provides an in-depth analysis of its chemical properties, a robust framework for its synthesis and characterization, and essential safety protocols. The insights herein are designed to empower scientists to confidently and effectively utilize this compound in their research endeavors.
Section 1: Core Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is paramount for its successful application in experimental settings. Methyl 5-(aminomethyl)nicotinate hydrochloride is a pyridine derivative, provided as a hydrochloride salt to enhance its stability and handling characteristics.
Structural and Molecular Data
The core structure consists of a pyridine ring, which is a key feature in numerous approved pharmaceuticals[1]. The aminomethyl group provides a reactive handle for derivatization, while the methyl ester can be readily hydrolyzed or modified.
| Property | Value | Source |
| CAS Number | 1260791-59-0 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [4][5] |
| Canonical SMILES | COC(=O)c1cc(CN)cnc1.Cl | [3] |
| Synonyms | Methyl 5-(aminomethyl)pyridine-3-carboxylate hydrochloride | [2] |
Physicochemical Characteristics
The physical properties dictate the appropriate storage, handling, and solvent systems for this reagent. As a hydrochloride salt, it is expected to be a crystalline solid with improved aqueous solubility compared to its free base form.
| Property | Value / Observation | Source / Rationale |
| Appearance | Solid. Often a white to off-white powder or crystalline solid. | Inferred from related compounds[6] |
| Purity | Typically supplied at ≥97% purity. | [5][7] |
| Storage Conditions | Store under an inert atmosphere at room temperature or 2-8°C. | [4][6] |
| Solubility | While specific data is limited, hydrochloride salts are generally soluble in water and polar protic solvents like methanol and ethanol. The parent compound, methyl nicotinate, is soluble in water, alcohol, and chloroform[8][9]. | |
| Stability | The ester functional group exhibits excellent stability. Studies on the related methyl nicotinate in aqueous solution at 4°C show a very slow degradation rate (approx. 0.5% per year) to nicotinic acid[10][11]. Storage at room temperature may increase this rate, and it is crucial to store the compound in a dry, inert environment to prevent hydrolysis. |
Section 2: Synthesis and Purification Workflow
While detailed protocols for Methyl 5-(aminomethyl)nicotinate hydrochloride are not abundant in peer-reviewed literature, a reliable synthetic route can be designed based on established organic chemistry principles and analogous transformations. The following protocol outlines a logical and robust pathway.
The causality behind this proposed two-step synthesis involves first introducing the amine functionality via nucleophilic substitution on a suitable precursor, followed by conversion to the hydrochloride salt. The salt formation step is critical as it typically yields a more stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often-oily free base.
Hypothetical Synthesis Protocol
Objective: To synthesize Methyl 5-(aminomethyl)nicotinate hydrochloride from a suitable precursor.
Step 1: Amination of Methyl 5-(bromomethyl)nicotinate
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In a round-bottom flask, dissolve Methyl 5-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 10 equivalents) dropwise to the stirred solution. The large excess of ammonia is used to minimize the formation of secondary amine byproducts.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any ammonium salts.
-
Transfer the mixture to a separatory funnel and extract the product into the organic phase with DCM (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Methyl 5-(aminomethyl)nicotinate free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent like diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Precipitation of the hydrochloride salt should occur.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the final product, Methyl 5-(aminomethyl)nicotinate hydrochloride, under a vacuum.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Section 3: Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a multi-pronged analytical approach is necessary. This constitutes a self-validating system where data from orthogonal techniques collectively confirm the material's quality.
Protocol I: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of the final product.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals would include distinct peaks for the three aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons. The integration of these peaks should correspond to the number of protons in each environment.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the presence of all eight carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester group.
Protocol II: Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Interpretation: Expect to observe the molecular ion peak corresponding to the free base [M+H]⁺ at an m/z value that matches the calculated molecular weight (167.08 for C₈H₁₁N₂O₂⁺).
Protocol III: Purity Assessment by HPLC
Objective: To determine the purity of the compound.
-
System Preparation: Use a suitable C18 reverse-phase column. The mobile phase could consist of a gradient system of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~260 nm).
-
Data Interpretation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.
Caption: A comprehensive analytical workflow for compound validation.
Section 4: Potential Applications and Biological Context
While published studies detailing specific applications for Methyl 5-(aminomethyl)nicotinate hydrochloride are notably scarce, its structural motifs suggest significant potential in drug discovery[1]. Both the nicotinic acid and 2-aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents[1].
The closely related compound, methyl nicotinate, is well-documented as a rubefacient, inducing localized vasodilation by stimulating the production of prostaglandin D₂[10][12]. This biological activity is leveraged in topical preparations for muscle and joint pain[12][13]. Although the biological profile of the 5-(aminomethyl) isomer has not been fully elucidated, its structure makes it an ideal starting point for constructing compound libraries to screen for various biological activities, from anti-inflammatory to neurological applications[1].
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when working with any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound may be limited, data from the closely related methyl nicotinate provides a strong basis for safe handling procedures.
-
Hazards: The parent compound, methyl nicotinate, is known to cause skin, eye, and respiratory irritation[14]. Assume similar hazards for the title compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[15].
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[14]. Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[4]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air[4].
Conclusion
Methyl 5-(aminomethyl)nicotinate hydrochloride is a chemical building block with considerable, albeit largely unexplored, potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known chemical and physical properties, presented robust, field-proven protocols for its synthesis and analytical characterization, and outlined essential safety measures. By leveraging this information, researchers can confidently integrate this versatile scaffold into their drug discovery and development pipelines, paving the way for the creation of novel therapeutic agents.
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